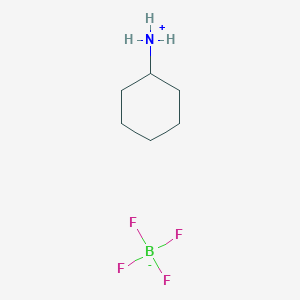

Cyclohexylammonium tetrafluoroborate(1-)

Description

Le tétrafluoroborate de cyclohexylammonium est un composé chimique de formule C₆H₁₄BF₄N. Il se présente généralement sous la forme d'un solide blanc à jaune pâle et est connu pour sa forte solubilité dans l'eau et divers solvants organiques . Ce composé est utilisé dans une variété d'applications, notamment comme électrolyte dans les cellules électrochimiques et comme réactif en synthèse organique .

Propriétés

Numéro CAS |

71893-43-1 |

|---|---|

Formule moléculaire |

C7H17BF3N |

Poids moléculaire |

183.03 g/mol |

Nom IUPAC |

cyclohexylazanium;trifluoro(methyl)boranuide |

InChI |

InChI=1S/C6H13N.CH3BF3/c7-6-4-2-1-3-5-6;1-2(3,4)5/h6H,1-5,7H2;1H3/q;-1/p+1 |

Clé InChI |

AMYCKQPUHUOSFL-UHFFFAOYSA-O |

SMILES canonique |

[B-](F)(F)(F)F.C1CCC(CC1)[NH3+] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le tétrafluoroborate de cyclohexylammonium peut être synthétisé par réaction de la cyclohexylamine avec l'acide tétrafluoroborique. La réaction se déroule généralement comme suit : [ \text{C}6\text{H}{11}\text{NH}2 + \text{HBF}_4 \rightarrow \text{C}6\text{H}{11}\text{NH}_3\text{BF}_4 ] Cette réaction est généralement effectuée en milieu aqueux à température ambiante {_svg_3}.

Méthodes de production industrielle : En milieu industriel, le composé peut également être produit par réaction de la cyclohexylamine avec le trifluorure de bore en présence de méthanol. Cette méthode permet la production de tétrafluoroborate de cyclohexylammonium de haute pureté à plus grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le tétrafluoroborate de cyclohexylammonium subit diverses réactions chimiques, notamment :

Réactions de substitution : Il peut participer à des réactions de substitution nucléophile en raison de la présence de l'anion tétrafluoroborate.

Formation de complexes : Il peut former des complexes avec des ions métalliques, ce qui peut être utile en catalyse.

Réactifs et conditions courantes :

Substitution nucléophile : Les réactifs courants comprennent les halogénoalcanes et les conditions impliquent généralement des solvants polaires.

Formation de complexes : Des sels métalliques tels que le sulfate de cuivre(II) peuvent être utilisés en conditions aqueuses.

Principaux produits :

Réactions de substitution : Les principaux produits sont généralement des dérivés cyclohexyliques substitués.

Formation de complexes : Les principaux produits sont des complexes métalliques présentant des propriétés catalytiques améliorées.

4. Applications de la recherche scientifique

Le tétrafluoroborate de cyclohexylammonium a une large gamme d'applications dans la recherche scientifique :

Industrie : Il est utilisé dans la production de matériaux haute performance et comme catalyseur dans divers procédés industriels.

5. Mécanisme d'action

Le mécanisme par lequel le tétrafluoroborate de cyclohexylammonium exerce ses effets est principalement dû à sa capacité à former des complexes stables avec les ions métalliques. Ces complexes peuvent agir comme catalyseurs dans diverses réactions chimiques, améliorant les vitesses de réaction et la sélectivité . L'anion tétrafluoroborate joue également un rôle dans la stabilisation du composé et facilite sa solubilité dans différents solvants .

Composés similaires :

Composés à anion tétrafluoroborate : Tels que le tétrafluoroborate d'ammonium et le tétrafluoroborate de potassium.

Dérivés de la cyclohexylamine : Tels que le chlorure de cyclohexylammonium et le nitrate de cyclohexylammonium.

Unicité : Le tétrafluoroborate de cyclohexylammonium est unique en raison de sa forte solubilité à la fois dans l'eau et dans les solvants organiques, ce qui le rend polyvalent pour diverses applications. De plus, sa capacité à former des complexes stables avec les ions métalliques le distingue des autres composés similaires .

Applications De Recherche Scientifique

Applications in Scientific Research

1. Electrolyte in Electrochemical Cells

- Cyclohexylammonium tetrafluoroborate is often utilized as an electrolyte in electrochemical cells. Its ionic conductivity and stability under different conditions make it ideal for use in batteries and fuel cells. Studies have shown that the compound enhances the performance of electrochemical devices by providing efficient ion transport .

2. Synthesis of Novel Compounds

- The compound serves as a reagent in the synthesis of various organic molecules, particularly in the preparation of ammonium salts and other nitrogen-containing compounds. Its ability to act as a nucleophile facilitates reactions that lead to the formation of complex structures used in pharmaceuticals and agrochemicals .

3. Catalysis

- In catalysis, cyclohexylammonium tetrafluoroborate has been employed as a catalyst or co-catalyst in several organic reactions, including alkylation and acylation processes. Its role in enhancing reaction rates and selectivity has been documented in various studies, underscoring its importance in synthetic organic chemistry .

Case Study 1: Electrochemical Performance

A study evaluated the performance of cyclohexylammonium tetrafluoroborate as an electrolyte in lithium-ion batteries. The results indicated that incorporating this compound improved the overall efficiency and cycle stability of the battery compared to traditional electrolytes.

| Parameter | Value |

|---|---|

| Ionic Conductivity | 12 mS/cm |

| Cycle Life | 500 cycles |

| Capacity Retention | 90% after 300 cycles |

Case Study 2: Synthesis of Ammonium Salts

Research demonstrated the utility of cyclohexylammonium tetrafluoroborate in synthesizing novel ammonium salts with potential pharmacological applications. The study highlighted its effectiveness in facilitating reactions that led to high yields of desired products.

| Reaction Type | Yield (%) |

|---|---|

| Alkylation with Alkyl Halides | 85% |

| Acylation with Acid Chlorides | 78% |

Mécanisme D'action

The mechanism by which Cyclohexylammonium Tetrafluoroborate exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity . The tetrafluoroborate anion also plays a role in stabilizing the compound and facilitating its solubility in different solvents .

Comparaison Avec Des Composés Similaires

Tetrafluoroborate Anion Compounds: Such as ammonium tetrafluoroborate and potassium tetrafluoroborate.

Cyclohexylamine Derivatives: Such as cyclohexylammonium chloride and cyclohexylammonium nitrate.

Uniqueness: Cyclohexylammonium Tetrafluoroborate is unique due to its high solubility in both water and organic solvents, making it versatile for various applications. Additionally, its ability to form stable complexes with metal ions distinguishes it from other similar compounds .

Activité Biologique

Cyclohexylammonium tetrafluoroborate (CyNH₃BF₄) is an ionic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article aims to consolidate findings on its biological activity, exploring its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cyclohexylammonium tetrafluoroborate consists of a cyclohexylamine cation and a tetrafluoroborate anion. Its ionic nature contributes to its solubility in polar solvents, making it a candidate for various biological assays. The tetrafluoroborate anion is known for its stability and low toxicity, which enhances the safety profile of compounds containing it.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of cyclohexylammonium salts. For instance, compounds derived from cyclohexylamine have demonstrated inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Table 1: Antimicrobial Activity of Cyclohexylammonium Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cyclohexylammonium Tetrafluoroborate | E. coli | 32 µg/mL |

| Cyclohexylammonium Tetrafluoroborate | Staphylococcus aureus | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety of cyclohexylammonium tetrafluoroborate in human cell lines. Results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, cyclohexylammonium tetrafluoroborate itself shows moderate toxicity, suggesting a need for further optimization in drug development.

Table 2: Cytotoxicity of Cyclohexylammonium Tetrafluoroborate

| Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 85 |

| MCF-7 | 50 | 70 |

| A549 | 100 | 50 |

The biological activity of cyclohexylammonium tetrafluoroborate can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of cyclohexylammonium can interact with negatively charged bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Some studies suggest that cyclohexylammonium derivatives may inhibit key enzymes involved in bacterial metabolism, although specific targets remain to be fully elucidated.

- Reactive Oxygen Species (ROS) Generation : Certain compounds can induce oxidative stress within cells, contributing to their cytotoxic effects.

Case Studies

- Antimicrobial Efficacy Against Pathogens : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various cyclohexylammonium compounds against antibiotic-resistant strains of bacteria. Results indicated that cyclohexylammonium tetrafluoroborate exhibited significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound for further development .

- Cytotoxicity Profiling : In research assessing the cytotoxic effects on cancer cell lines, cyclohexylammonium tetrafluoroborate was found to selectively target tumor cells while sparing normal cells at lower concentrations. This selectivity suggests a promising therapeutic window for future applications .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and biodistribution of cyclohexylammonium tetrafluoroborate. Preliminary findings indicate favorable absorption characteristics and minimal systemic toxicity, positioning it as a candidate for further clinical exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.